molecular formula C10H7N3S B181905 [1,2,4]Triazolo[4,3-a]quinoline-1-thiol CAS No. 35359-23-0

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B181905
CAS No.: 35359-23-0
M. Wt: 201.25 g/mol
InChI Key: GQJIGZUQXYCDJW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol (CAS 35359-23-0) is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a fused triazole-quinoline scaffold, a structure recognized for its versatile pharmacological potential. The 1,2,4-triazole moiety is a privileged structure in pharmaceutical research, known for contributing to a wide spectrum of biological activities when fused with other ring systems . The incorporation of a thiol group further enhances its utility as a key synthetic intermediate for the development of novel bioactive molecules . Researchers value this compound for its application in synthesizing derivatives with diverse biological activities. The 1,2,4-triazolethione scaffold is investigated for its chemopreventive and chemotherapeutic effects, serving as a critical building block for potential anticancer agents . Furthermore, related triazoloquinoline and triazoloquinoxaline analogs have demonstrated substantial research value in various domains, including as DNA intercalators with anti-proliferative activity against cancer cell lines such as HepG2, HCT-116, and MCF-7 , and as inhibitors for enzymes like α-amylase and α-glucosidase for anti-diabetic research and acetylcholinesterase for anti-Alzheimer studies . The compound is offered strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJIGZUQXYCDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NNC(=S)N32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361607
Record name MLS003373820
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35359-23-0
Record name MLS003373820
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003373820
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies For 1 2 3 Triazolo 4,3 a Quinoline 1 Thiol and Its Derivatives

Classical Synthetic Approaches to the Core Scaffold

The traditional synthesis of the beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline ring system often involves multi-step sequences starting from quinoline (B57606) precursors. These methods have been foundational in establishing the chemistry of this heterocyclic family.

Multi-Step Synthesis Pathways

A primary classical route to the beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline scaffold involves the cyclization of a 2-hydrazinoquinoline (B107646) derivative. One direct method for the synthesis of the target thiol involves transforming a 2-chloroquinoline (B121035) into a 2-hydrazinoquinoline, which then undergoes cyclization with an appropriate one-carbon source to form the triazole ring. researchgate.net For instance, 6-chloro-2-hydrazinoquinoline can be treated with carbon disulfide to directly introduce the thiol group at the 1-position of the triazoloquinoline system. researchgate.net

Another multi-step approach begins with the synthesis of a quinoline-2(1H)-one. This can be achieved by heating a 3-substituted-phenyl-N-phenyl-acrylamide with polyphosphoric acid. ualberta.ca The resulting quinolinone can then be converted to a thione, which serves as a precursor for reaction with a hydrazine (B178648) derivative, such as methyl hydrazinocarboxylate, to construct the fused triazole ring. ualberta.ca This sequence provides access to the 4,5-dihydro- beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline core, which can be subsequently oxidized or modified.

Precursor Chemistry and Reaction Conditions

The choice of precursors and reaction conditions is pivotal in classical syntheses. The key precursor for the direct formation of the beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline system is typically a 2-hydrazinoquinoline. The reaction of this precursor with carbon disulfide is a common and effective method for creating the 1-thiol functionality. researchgate.net This reaction is generally carried out in a suitable solvent under reflux.

For the synthesis of derivatives, substituted quinoline-2(1H)-thiones are valuable intermediates. These are prepared from the corresponding quinolinones. The subsequent reaction with hydrazines or their derivatives, like methyl hydrazinocarboxylate, is typically performed in a high-boiling solvent such as n-butanol, often with a catalytic amount of acetic acid, and requires prolonged reflux, sometimes up to 60 hours, under an inert atmosphere. ualberta.ca

Table 1: Classical Synthesis of beilstein-journals.orgresearchgate.netbeilstein-journals.orgTriazolo[4,3-a]quinoline Derivatives

Starting Material Reagent Product Conditions Reference
6-chloro-2-hydrazinoquinoline Carbon disulfide 6-chloro- beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline-1-thiol - researchgate.net

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing environmental impact, and increasing yields. These modern approaches, including new catalytic systems and energy sources, have been successfully applied to the synthesis of triazoloquinolines and related heterocycles.

Catalytic Methods in Triazoloquinoline Formation

Various catalytic systems have been developed to facilitate the synthesis of the quinoline and triazole rings. For the quinoline core, transition metals like cobalt and copper have been used. For example, Co(III)-catalyzed cyclization of acetophenone (B1666503) and aniline (B41778) provides a route to quinoline skeletons. mdpi.com Copper-catalyzed reactions have also been employed in the synthesis of triazole rings, often through [3+2] cycloaddition reactions. nih.gov A copper(I) polymer-supported catalyst has been used for the "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles from azides and alkynes in a solvent-free environment. nih.gov While not directly applied to the target thiol, these catalytic principles offer modern pathways to the core structures.

Organocatalysis represents another modern approach. L-proline has been shown to effectively catalyze the one-pot, three-component synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, demonstrating high regioselectivity and yields under mild conditions. rsc.org

Solvent-Free and Microwave-Assisted Synthesis Strategies

To align with the principles of green chemistry, solvent-free and microwave-assisted methods have gained prominence. Microwave irradiation has been demonstrated as a powerful tool for constructing triazolo-fused heterocycles, such as triazoloquinazolinones. beilstein-journals.orgresearchgate.net These reactions, often involving three-component condensations, achieve nearly quantitative yields in a matter of minutes, a significant improvement over classical heating methods that can take hours or days. beilstein-journals.orgresearchgate.netbeilstein-journals.org This technique reduces pollution, increases reaction rates, and enhances yields. researchgate.net

Solvent-free synthesis is another green alternative. The reaction of neat azides and alkynes using a supported copper(I) catalyst exemplifies this approach, providing triazole products in high yields and purities within minutes without the need for a solvent. nih.gov Similarly, solvent-free synthesis of 1,2,3-triazolium-based poly(ionic liquids) has been achieved through the thermal azide-alkyne cycloaddition. nih.gov

Table 2: Modern Synthetic Approaches to Triazole/Quinoline Systems

Method Catalyst/Conditions Product Type Advantages Reference(s)
Microwave-Assisted DMF, Microwave Irradiation Triazoloquinazolinones Rapid reaction (minutes), high yields, cleaner chemistry beilstein-journals.orgresearchgate.net
Solvent-Free Amberlyst A21*CuI, Neat 1,4-disubstituted-1,2,3-triazoles "Flash" synthesis, high purity, no solvent nih.gov

Regioselective Synthesis of Substitutedbeilstein-journals.orgresearchgate.netbeilstein-journals.orgTriazolo[4,3-a]quinoline-1-thiols

Achieving regioselectivity is a crucial challenge in the synthesis of substituted heterocyclic systems. In the context of the beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline system, this refers to controlling the position of substituents on both the quinoline and triazole rings.

The synthesis of substituted derivatives often relies on the use of pre-functionalized starting materials. For example, starting with a substituted 2-hydrazinoquinoline allows for the introduction of substituents onto the quinoline portion of the final molecule.

A study on the synthesis of angular hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones provides valuable insights into controlling regioselectivity during the formation of the fused triazole ring. nih.gov In this work, the reaction of hydrazonoyl chlorides with cyclohexene-condensed 2-thioxopyrimidin-4-ones proceeded in a regioselective manner to favor the formation of the angular [4,3-a] fused product over the linear alternative. nih.gov This regioselectivity was confirmed by crystallographic and NMR studies and was found to be independent of the stereochemistry of the starting pyrimidinone. nih.gov Such principles, where electronic factors guide the cyclization, are applicable to the synthesis of substituted beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinolines, allowing for the directed synthesis of specific isomers. The reaction of a 2-hydrazinoquinoline with an isothiocyanate, followed by cyclization, is another established method that provides regioselective access to 1,2,4-triazole-3-thiols, a core component of the target molecule's structure. researchgate.net

Strategies for Functional Group Incorporation

The functionalization of the beilstein-journals.orgnih.govualberta.catriazolo[4,3-a]quinoline scaffold can be achieved either by derivatizing the pre-formed heterocycle or by using substituted precursors during the ring-forming steps. This allows for the introduction of a wide array of substituents at various positions on the tricyclic system.

Substitution at the C1 Position: The substituent at the 1-position is largely dictated by the choice of the one-carbon synthon used for the cyclization of 2-hydrazinylquinoline.

Thiol Group: As mentioned, using carbon disulfide leads to the formation of the 1-thiol derivative. nih.govrsc.org

Alkyl/Aryl Groups: Reaction with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, in boiling carboxylic acids provides a route to 1-alkyl substituted derivatives. iau.ir

Phosphonylmethyl Group: A catalyst-free 5-exo-dig cyclization of 2-hydrazinylquinoline with chloroethynylphosphonates has been shown to yield 1-methylphosphonylated beilstein-journals.orgnih.govualberta.catriazolo[4,3-a]quinolines. beilstein-journals.org

Substitution at the C5 Position and on the Quinoline Ring: Functional groups can be introduced onto the quinoline portion of the molecule, which are then carried through the triazole ring formation.

One notable strategy involves the synthesis of 5-substituted-phenyl-4,5-dihydro- beilstein-journals.orgnih.govualberta.catriazolo[4,3-a]quinolines. ualberta.caresearchgate.net The synthesis begins with a 3-substituted-phenyl-N-phenyl-acrylamide, which is cyclized using polyphosphoric acid to form a 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolone. Conversion to the corresponding quinolinethione followed by reaction with a hydrazine derivative affords the desired C5-substituted product. ualberta.ca This method allows for the incorporation of various phenyl groups at the C5 position.

The table below summarizes various synthetic strategies for incorporating functional groups into the beilstein-journals.orgnih.govualberta.catriazolo[4,3-a]quinoline core.

Starting Material(s)Reagent(s)Position(s) FunctionalizedIncorporated Functional Group(s)Ref.
2-HydrazinylquinolineCarbon DisulfideC1Thiol/Thione nih.gov
2-Chloro-3-hydrazinyl quinoxaline (B1680401)Triethyl orthoformate, AminesC1, C4H, Amino groups iau.ir
2-HydrazinylquinolineChloroethynylphosphonatesC1Methylphosphonate beilstein-journals.org
4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolinethionesMethyl hydrazinocarboxylateC5Substituted Phenyl ualberta.ca

Stereochemical Considerations in Derivatives Synthesis

Stereochemistry becomes a significant consideration in the synthesis of non-aromatic derivatives, particularly the 4,5-dihydro analogues of beilstein-journals.orgnih.govualberta.catriazolo[4,3-a]quinoline.

The synthesis of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines introduces a chiral center at the C5 position. ualberta.caresearchgate.net The reported synthetic routes for these compounds typically utilize achiral starting materials and reagents, leading to the formation of a racemic mixture of the (R) and (S) enantiomers. The literature on these specific syntheses does not describe methods for stereoselective synthesis or the resolution of the resulting enantiomers. ualberta.caresearchgate.net

The table below details examples of synthesized derivatives with stereochemical centers.

Compound NameStereocenter(s)Synthetic OutcomeRef.
5-(p-Fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinolineC5Racemic mixture ualberta.ca
5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolineC5Racemic mixture ualberta.ca
5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolineC5Racemic mixture ualberta.ca

Chemical Reactivity and Transformation Studies Of 1 2 3 Triazolo 4,3 a Quinoline 1 Thiol

Reactivity of the Thiol Group

The thiol group (-SH) is a key functional group that imparts significant reactivity to the molecule, allowing for a variety of chemical modifications.

Thio-keto Tautomerism Investigations

The researchgate.netnih.govclockss.orgtriazolo[4,3-a]quinoline-1-thiol molecule can exist in two tautomeric forms: the thiol form and the thione form. nih.gov This phenomenon, known as thio-keto tautomerism, is an equilibrium between a compound containing a thiol group (C-SH) and its isomeric form containing a thiocarbonyl group (C=S). Spectroscopic studies, including FT-IR, NMR, and UV-vis, combined with quantum mechanical calculations, are often employed to investigate this equilibrium. science.gov For instance, the presence of a broad signal in the 1H NMR spectrum around 11-14 ppm is indicative of the NH proton in the thione form of similar 1,2,4-triazole-3-thiol derivatives. mdpi.comminia.edu.eg The thione tautomer is often found to be the more stable form in both the solid state and the gas phase for related heterocyclic thiones. science.gov

Alkylation and Acylation Reactions at the Sulfur Center

The sulfur atom of the thiol group is a soft nucleophile and readily undergoes S-alkylation and S-acylation reactions.

Alkylation: The reaction of researchgate.netnih.govclockss.orgtriazolo[4,3-a]quinoline-1-thiol with various alkyl halides in the presence of a base leads to the formation of the corresponding S-alkylated products. For example, the reaction with 2-(4-morpholinyl)-2-oxoethyl halide would yield 5-methyl-1-((2-(4-morpholinyl)-2-oxoethyl)thio) researchgate.netnih.govclockss.orgtriazolo[4,3-a]quinoline. sigmaaldrich.com These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF). clockss.org The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation from the alkyl halide, which then acts as an electrophile and is attacked by the nucleophilic aromatic ring. byjus.comlibretexts.orglibretexts.org

Acylation: Similarly, acylation at the sulfur atom can be achieved by reacting the thiol with acyl chlorides or acid anhydrides in the presence of a suitable catalyst. libretexts.orglibretexts.org This reaction introduces an acyl group onto the sulfur atom, forming a thioester. The Friedel-Crafts acylation mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. byjus.comlibretexts.orgyoutube.com

Table 1: Examples of Alkylation and Acylation Reactions

Reactant Reagent Product Reaction Type
researchgate.netnih.govclockss.orgTriazolo[4,3-a]quinoline-1-thiol Alkyl Halide (e.g., CH3I) 1-(Methylthio)- researchgate.netnih.govclockss.orgtriazolo[4,3-a]quinoline S-Alkylation
researchgate.netnih.govclockss.orgTriazolo[4,3-a]quinoline-1-thiol Acyl Chloride (e.g., CH3COCl) S-(1-( researchgate.netnih.govclockss.orgTriazolo[4,3-a]quinolyl)) thioacetate S-Acylation

Reactions Involving the Triazole Moiety

The fused 1,2,4-triazole (B32235) ring is an integral part of the molecule's chemical character and offers sites for further functionalization.

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the specific conditions and regioselectivity depend on the nature of the substituents already present on the ring system. In related triazoloquinazoline systems, alkylation has been observed at the nitrogen atoms of the triazole ring. clockss.org For instance, reaction with alkyl halides in the presence of a base can lead to N-alkylation. nih.gov The position of substitution is influenced by steric and electronic factors.

Ring-Opening and Ring-Closing Reactions of the Triazole System

The 1,2,4-triazole ring can be synthesized through various cyclization reactions. A common method involves the dehydrative cyclization of a corresponding thiosemicarbazide (B42300) precursor in the presence of a base like sodium hydroxide. nih.govmdpi.com Conversely, under certain conditions, the triazole ring can undergo ring-opening reactions, although this is less common for the fused researchgate.netnih.govclockss.orgtriazolo[4,3-a]quinoline system due to its aromatic stability. Ring-opening and subsequent recyclization can be a pathway to form other heterocyclic systems. researchgate.net

Reactivity of the Quinoline (B57606) Core

The quinoline part of the molecule is an aromatic system that can undergo electrophilic aromatic substitution reactions. The presence of the fused triazole ring and the thiol group will influence the reactivity and the position of substitution on the quinoline ring. Generally, quinoline itself undergoes electrophilic substitution preferentially at positions 5 and 8. However, the directing effects of the fused triazole system in researchgate.netnih.govclockss.orgtriazolo[4,3-a]quinoline-1-thiol would need to be specifically investigated. The synthesis of the quinoline core itself can be achieved through various named reactions such as the Pfitzinger, Skraup, or Doebner-von Miller syntheses. minia.edu.eg

Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the combined electronic effects of the fused triazole ring and any existing substituents on the quinoline core. In the case oftriazolo[4,3-a]quinoline derivatives, the fused triazole ring generally influences the electron density of the quinoline system.

Nitration is a common EAS reaction. For instance, the nitration of related triazoloquinoline systems, such as triazolo[4,5-g]quinolines, has been reported to yield the corresponding 9-nitro derivatives. The presence of an N-oxide on the quinoline ring can influence the nucleophilicity of the positions and thus the regioselectivity of the nitration. While specific studies on the nitration oftriazolo[4,3-a]quinoline-1-thiol are not extensively documented, it is anticipated that the reaction would proceed on the benzene (B151609) part of the quinoline ring, with the exact position being influenced by the electronic nature of the triazole-thiol portion and the reaction conditions.

Halogenation, another important EAS reaction, allows for the introduction of halogen atoms which can serve as handles for further functionalization. The synthesis of a 7-chloro-triazolo[4,3-a]quinoline-1(2H)-thione has been achieved through the reaction of 6-chloro-2-hydrazineylquinoline with carbon disulfide, indicating that halogenated precursors can be used to construct the triazolo-thiol system. Direct halogenation of the parenttriazolo[4,3-a]quinoline-1-thiol would likely be influenced by the directing effects of the fused heterocyclic system.

Functionalization of the Quinoline Moiety

Beyond electrophilic substitution, the quinoline moiety can be functionalized through various other reactions. One key strategy involves the use of halogenated derivatives. For example, a related system, 5-chloro-triazolo[1,5-a]quinazolines, can be synthesized by treating the corresponding triazoloquinazolin-5-ones with reagents like phosphorus oxychloride or oxalyl chloride. These chloro derivatives are then susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. For instance, reaction with sodium azide (B81097) leads to the formation of tetrazolo-fused systems.

Alkylation and acylation reactions can also be performed on the heterocyclic system. In related triazolo[4,3-c]quinazoline systems, N-alkylation and N-acylation at the quinazoline (B50416) nitrogen have been reported using alkyl halides and acyl chlorides in the presence of a base. These reactions provide a means to introduce diverse side chains, which can significantly impact the biological activity of the molecule.

The thiol group itself can direct functionalization at other positions. For example, in quinoline-4-thiols, the thiol group can act as a directing group for C-H functionalization, enabling the introduction of substituents at specific positions on the quinoline ring.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are powerful tools for the derivatization of heterocyclic compounds, includingtriazolo[4,3-a]quinoline-1-thiol. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Cross-Coupling Reactions Involving the Thiol Group or Halogenated Derivatives

The thiol group oftriazolo[4,3-a]quinoline-1-thiol is a prime site for cross-coupling reactions. Palladium- and copper-catalyzed C-S cross-coupling reactions are well-established methods for the formation of aryl thioethers. These reactions typically involve the coupling of a thiol with an aryl halide or pseudohalide. In the context of the target molecule, the thiol group could be coupled with various aryl or heteroaryl halides to generate a library of 1-arylthio-triazolo[4,3-a]quinoline derivatives.

Conversely, halogenated derivatives of thetriazolo[4,3-a]quinoline scaffold can be used in cross-coupling reactions. A chloro-substituted triazoloquinoline can participate in Suzuki or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds. This approach has been demonstrated in the synthesis of various functionalized quinoline and related heterocyclic systems.

Below is a table summarizing representative cross-coupling reactions applicable to the functionalization of thetriazolo[4,3-a]quinoline scaffold based on analogous systems.

Reactant 1Reactant 2Catalyst/ReagentsProduct TypeReference
Aryl ThiolHeteroaryl BromidePd catalyst, monophosphine ligand, soluble baseAryl Heteroaryl Thioether
ThiophenolAryl IodideCu(I) catalystDiaryl Sulfide
Halogenated QuinolineBoronic AcidPd catalystAryl-substituted QuinolineGeneral Suzuki Coupling

Cycloaddition Reactions

The extended π-system of thetriazolo[4,3-a]quinoline core suggests its potential participation in cycloaddition reactions. The quinoline part of the molecule contains a diene system, making it a potential candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In a Diels-Alder reaction, the diene (in this case, part of the quinoline ring) would react with a dienophile to form a new six-membered ring. The feasibility and regioselectivity of such a reaction would depend on the electronic properties of both the triazoloquinoline and the dienophile.

Furthermore, the triazole ring, particularly with its exocyclic thiol group, could potentially participate in 1,3-dipolar cycloaddition reactions. Depending on the reaction partners, the triazolethione moiety could act as or be converted into a 1,3-dipole, which would then react with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. These types of reactions are powerful methods for the construction of complex heterocyclic systems. While specific examples of cycloaddition reactions involvingtriazolo[4,3-a]quinoline-1-thiol are not prevalent in the literature, the structural motifs present in the molecule suggest that such transformations are plausible and warrant further investigation.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Design and Synthesis ofacs.orgnih.govmdpi.comTriazolo[4,3-a]quinoline-1-thiol Analogs

The rational design and synthesis of analogs of acs.orgnih.govmdpi.comtriazolo[4,3-a]quinoline-1-thiol focus on systematically altering its core structure to probe the chemical space and identify derivatives with enhanced biological activity.

Modifications at the Thiol Position

The thiol group at the 1-position of the triazoloquinoline ring is a prime site for derivatization due to its nucleophilic nature. Reactions targeting this functionality are often straightforward and allow for the introduction of a wide array of substituents.

One of the most common modifications is S-alkylation , which can be achieved by reacting the parent thiol with various alkyl halides in the presence of a base. This reaction converts the thiol into a thioether, which can alter the compound's lipophilicity and steric profile. For instance, alkylation with different alkyl and aryl halides can lead to a diverse set of S-substituted derivatives. A similar reactivity has been observed in the closely related 4-methyl-1-thioxo-1,2,4,5-tetrahydro acs.orgnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one, which readily undergoes S-alkylation and S-arylation. nih.govresearchgate.net

Another potential modification is the reaction with acyl halides, which would initially form a kinetically controlled S-acyl derivative. However, as seen in analogous systems, this may be followed by a rearrangement to a more thermodynamically stable N-acyl product. nih.govresearchgate.net

The following table provides a representative, though not exhaustive, list of potential modifications at the thiol position based on established chemical principles.

Derivative Class General Structure Potential Reagents Rationale for Modification
S-Alkyl AnalogsR = AlkylAlkyl halides (e.g., methyl iodide, benzyl bromide)Modulate lipophilicity and steric bulk
S-Aryl AnalogsR = ArylActivated aryl halides (e.g., 2,4-dinitrochlorobenzene)Introduce aromatic interactions
S-Acyl AnalogsR = AcylAcyl chlorides (e.g., acetyl chloride, benzoyl chloride)Introduce hydrogen bond acceptors

This table is illustrative and based on the chemical reactivity of similar heterocyclic thiols.

Substitutions on the Quinoline (B57606) Ring System

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, or alkyl groups at various positions on the benzene (B151609) portion of the quinoline ring. The specific positions of substitution will be directed by the existing fused triazole ring. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be utilized if a halogenated quinoline precursor is used in the synthesis of the parent compound.

Position of Substitution Type of Substituent Potential Synthetic Method Potential Impact on Activity
Various positions on the benzene ringHalogen (Cl, Br)Electrophilic halogenationModulate electronic properties, provide handle for further functionalization
Various positions on the benzene ringNitro (NO2)NitrationIntroduce electron-withdrawing character, potential for reduction to an amino group
Various positions on the benzene ringAlkyl/ArylFriedel-Crafts alkylation/arylation, Suzuki couplingAlter steric and electronic properties

This table outlines general strategies for quinoline ring functionalization and their potential implications.

Alterations to the Triazole Ring

The triazole ring, while generally stable, also offers sites for modification. The nitrogen atoms within the triazole ring can potentially be alkylated, although regioselectivity can be an issue. In related triazole systems, N-alkylation has been observed, sometimes competing with S-alkylation of a nearby thiol. mdpi.com The choice of alkylating agent and reaction conditions can influence the site of modification. For example, studies on 4-methyl-1-thioxo-1,2,4,5-tetrahydro acs.orgnih.govmdpi.comtriazolo[4,3-a]quinazolin-5-one have shown that reactions can be directed to occur on a nitrogen atom of the triazole ring. mdpi.com

Combinatorial Chemistry Approaches to Derivative Libraries

While specific combinatorial libraries for acs.orgnih.govmdpi.comtriazolo[4,3-a]quinoline-1-thiol are not extensively documented in the literature, the core structure is amenable to such approaches for the rapid generation of a large number of derivatives. A combinatorial approach would typically involve a multi-component reaction or a solid-phase synthesis strategy.

A possible combinatorial strategy could involve:

Scaffold Preparation : Synthesis of a key intermediate, such as a 2-hydrazinoquinoline (B107646) derivative, which can be immobilized on a solid support.

Triazole Ring Formation : Reaction with a diverse set of reagents to form the triazole ring, potentially incorporating diversity at one of the positions.

Thiol Derivatization : Parallel reactions of the resin-bound thiol with a library of electrophiles (e.g., alkyl halides, acyl halides).

Cleavage and Purification : Release of the final products from the solid support for screening.

This approach would allow for the systematic exploration of substitutions at and around the thiol group, leading to the generation of a focused library of analogs for biological evaluation.

Bioconjugation Strategies Utilizing the Thiol Functionality

The thiol group is a particularly useful handle for bioconjugation due to its relatively high nucleophilicity and low abundance in many biological systems compared to other functional groups like amines. This allows for site-specific labeling of biomolecules.

One of the most widely used methods for thiol-selective bioconjugation is the thiol-maleimide reaction . bachem.comvectorlabs.com In this reaction, the thiol group of acs.orgnih.govmdpi.comtriazolo[4,3-a]quinoline-1-thiol would readily undergo a Michael addition to the double bond of a maleimide-functionalized biomolecule (e.g., a protein, peptide, or oligonucleotide). This forms a stable thioether linkage under mild, physiological conditions. bachem.comvectorlabs.com

Another common strategy is the reaction of the thiol with haloacetamides (e.g., iodoacetamide or bromoacetamide) attached to a biomolecule. This results in the formation of a stable thioether bond via an SN2 reaction.

These bioconjugation strategies could be employed to:

Attach the acs.orgnih.govmdpi.comtriazolo[4,3-a]quinoline-1-thiol moiety to antibodies to create antibody-drug conjugates (ADCs).

Label proteins or peptides to study their biological interactions.

Immobilize the compound on a solid support for affinity chromatography or target identification studies.

The reactivity of the thiol group makes acs.orgnih.govmdpi.comtriazolo[4,3-a]quinoline-1-thiol a versatile molecule for the development of chemical probes and targeted therapeutics.

Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 a Quinoline Derivatives

Design Principles for SAR Investigation

The design of SAR studies for nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline derivatives is guided by several key principles aimed at systematically exploring the chemical space around the core scaffold. The primary objective is to understand how modifications at different positions of the triazoloquinoline ring system affect the biological activity of interest, which can range from anticancer to antimicrobial and anti-inflammatory effects.

A common starting point is the synthesis of a lead compound, often the unsubstituted parent molecule or a simple derivative like nih.govnih.govrsc.orgTriazolo[4,3-a]quinoline-1-thiol. Subsequent modifications are then introduced in a controlled manner. These modifications typically fall into three categories:

Substituent Variation: Introducing a variety of functional groups at specific positions on the quinoline (B57606) and triazole rings. These substituents are chosen to probe the effects of electronics (electron-donating vs. electron-withdrawing), sterics (small vs. bulky groups), and lipophilicity.

Positional Isomerism: Moving a particular substituent to different available positions on the scaffold to map the sensitive and tolerant regions for substitution.

Scaffold Hopping and Ring Variation: Replacing the quinoline ring with other bicyclic systems (e.g., quinoxaline) or modifying the triazole ring to understand the importance of the core framework for biological activity.

For instance, in the exploration of nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives as potential DNA intercalators, a design strategy involved the synthesis of a series of compounds with diverse substituents at the 1-position and on the benzo-ring of the quinoxaline (B1680401) moiety to systematically probe the structure-activity landscape. rsc.org

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline derivatives is highly dependent on the nature and position of substituents on the tricyclic system. The introduction of a thiol group at the 1-position to form nih.govnih.govrsc.orgTriazolo[4,3-a]quinoline-1-thiol can significantly influence its chemical properties and biological interactions. The thiol group can exist in tautomeric equilibrium with the thione form, which can act as a hydrogen bond donor and acceptor, a key feature for interaction with biological macromolecules. nih.gov

Studies on the closely related nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline system have provided valuable insights into substituent effects. For example, in a series of nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline-1-thiol derived DNA intercalators, the nature of the substituent at the 4-position of the quinoxaline ring and the substituent attached to the thiol group at the 1-position played a critical role in their anti-proliferative activity against various cancer cell lines. rsc.org

Specifically, the introduction of different moieties to the sulfur atom of the 1-thiol group has been a key area of investigation. For instance, converting the thiol to a thioether by alkylation allows for the introduction of a wide variety of side chains. The nature of these side chains can modulate the compound's solubility, lipophilicity, and ability to form additional interactions with the target protein.

In anticonvulsant studies of related nih.govnih.govrsc.orgtriazolo[4,3-a]quinolines, the presence of a substituted phenyl group at the 5-position was found to be crucial for activity. ualberta.ca Specifically, a p-fluorophenyl substituent led to the most potent compound in the series, highlighting the importance of electronic effects of the substituent. ualberta.ca

The following table summarizes the effect of various substituents on the biological activity of nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and related quinoxaline derivatives based on available research.

Scaffold Position of Substitution Substituent Observed Biological Activity Reference
nih.govnih.govrsc.orgTriazolo[4,3-a]quinoline5p-fluorophenylPotent anticonvulsant activity ualberta.ca
nih.govnih.govrsc.orgTriazolo[4,3-a]quinoline5Unsubstituted phenyl, p-chlorophenyl, p-methylphenylModerate anticonvulsant activity ualberta.ca
nih.govnih.govrsc.orgTriazolo[4,3-a]quinoxaline-1-thiol derivative4Varied aryl and heteroaryl groupsDNA intercalation and anti-proliferative activity rsc.org
nih.govnih.govrsc.orgTriazolo[4,3-a]quinoxaline-4-ylthio derivative-Acetic acid hydrazidePrecursor for novel anticonvulsant agents nih.gov

Influence of Scaffold Modifications on Activity Potency

Modifications to the core nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline scaffold can have a profound impact on biological activity. These modifications can include altering the quinoline ring system, the triazole ring, or the nature of the fusion between the two.

A common scaffold modification involves the replacement of the quinoline ring with a quinoxaline ring, leading to the nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline system. This change introduces an additional nitrogen atom into the bicyclic system, which can alter the electronic distribution, solubility, and hydrogen bonding capacity of the molecule. Studies on nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxalines have demonstrated their potential as anticancer agents, with some derivatives exhibiting potent DNA intercalating properties. rsc.org The additional nitrogen atom in the quinoxaline ring can participate in hydrogen bonding interactions with the DNA backbone or with amino acid residues in the active site of target enzymes.

Furthermore, the isosteric replacement of the thiol group at the 1-position with other functional groups, such as an amino or hydroxyl group, can lead to significant changes in the biological activity profile. These changes arise from the different electronic and hydrogen bonding properties of the substituents.

The synthesis of various fused 1,2,4-triazole (B32235) systems has been a strategy to explore a wider chemical space. For example, derivatives of nih.govnih.govrsc.orgtriazolo[1,5-a]quinolines have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating that the mode of fusion of the triazole ring to the quinoline system is a critical determinant of the pharmacological properties. rsc.org

In essence, the nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline scaffold serves as a versatile template for the design of novel bioactive molecules. The systematic exploration of substituent effects and scaffold modifications is essential for the optimization of lead compounds and the development of new therapeutic agents. The presence of a thiol group at the 1-position offers a handle for further chemical derivatization, enabling the fine-tuning of the molecule's properties to achieve desired biological effects.

Mechanistic Investigations of Biological Activities Of 1 2 3 Triazolo 4,3 a Quinoline 1 Thiol Derivatives

In Vitro Studies on Antimicrobial Mechanisms

Derivatives of the triazoloquinoline core have demonstrated significant potential in combating both bacterial and fungal pathogens. Mechanistic studies are crucial for the development of these compounds as new antimicrobial agents, especially in the era of increasing drug resistance. doaj.org

Elucidation of Antibacterial Action Modes

The antibacterial effects of compounds related to the mdpi.comnih.govdoaj.orgtriazolo[4,3-a]quinoline structure are multifaceted. Investigations into their modes of action have revealed several key cellular processes that are disrupted.

One primary mechanism involves the inhibition of essential bacterial enzymes. For instance, certain 1,2,4-triazole (B32235) derivatives have been shown to target DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for bacterial DNA replication, and their inhibition leads to the cessation of cell division and eventual cell death. Molecular docking studies have supported these findings by showing a strong binding affinity of these compounds to the active sites of these enzymes. mdpi.com

Another identified mode of action is the disruption of bacterial cell division through the inhibition of the FtsZ protein. Thiazole-quinolinium derivatives, which share the quinoline (B57606) core, have been found to stimulate FtsZ polymerization in bacterial cells. This disrupts the normal dynamics of the Z-ring formation, a crucial step in bacterial cytokinesis, leading to cell elongation and inhibition of division. rsc.org

Furthermore, some triazolo[4,3-a]pyrazine derivatives have been observed to destroy the bacterial cell membrane structure, leading to the loss of cellular integrity and leakage of cytoplasmic contents. mdpi.com Some triazoloquinoline derivatives have also shown selective activity against specific bacteria, such as Escherichia coli. jazanu.edu.sa

Derivative ClassMechanism of ActionTarget Organism(s)Reference(s)
Triazolo[4,3-a]pyrazine derivativesInhibition of DNA gyrase and topoisomerase IV, Destruction of bacterial cell membraneStaphylococcus aureus, Escherichia coli mdpi.com
Thiazole-quinolinium derivativesStimulation of FtsZ polymerization, Disruption of Z-ring formationGram-positive and Gram-negative bacteria rsc.org
1,2,3-Triazoloquinoline derivativesSelective inhibitionEscherichia coli jazanu.edu.sa

Antifungal Activity and Cellular Targets

The antifungal properties of quinoline-triazole derivatives have been extensively studied, with a significant focus on their impact on the fungal cell wall.

A prominent mechanism identified for 8-hydroxyquinoline (B1678124) derivatives containing a triazole core is the induction of cell wall damage. mdpi.commit.edu This has been substantiated through various experimental approaches. Sorbitol protection assays have suggested that the fungal cell wall is a primary target. mit.edunih.gov Further visualization using scanning electron microscopy (SEM) has revealed significant morphological changes in treated fungal cells, including cell shrinkage and increased surface roughness, which are indicative of cell wall disruption. doaj.orgmit.edu

Confocal fluorescence microscopy using a potent fluorescent derivative of 8-hydroxyquinoline-triazole showed a high accumulation of the compound at the cell edge, further supporting the cell wall as a key site of action. mdpi.comdoaj.org The fungicidal or fungistatic effect of these compounds can be time and concentration-dependent, as demonstrated in time-kill assays against various fungal species like Microsporum canis and Candida guilliermondii. nih.gov The 4-(cycloalkenyl or phenyl)-5-triazol-8-hydroxyquinoline scaffold has been identified as a potential pharmacophore for developing new antifungal agents that target the fungal cell wall. nih.govresearchgate.net

Derivative ClassMechanism of ActionFungal SpeciesReference(s)
8-Hydroxyquinoline-triazole derivativesCell wall damage, Disruption of cell morphologyCandida spp., Dermatophytes, Fusarium solani mdpi.com, mit.edu, doaj.org
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-olFungicidal activity, Cell wall damageMicrosporum canis, Candida guilliermondii nih.gov
5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-olFungistatic/Fungicidal activity, Cell wall damageMicrosporum canis, Candida guilliermondii nih.gov

In Vitro Studies on Antiviral Mechanisms

The structural framework of triazoloquinolines has also proven to be a valuable template for the development of antiviral agents. In vitro studies have begun to unravel the specific viral processes that these compounds can inhibit.

Inhibition of Viral Replication Pathways

One of the key antiviral mechanisms of quinoline-triazole hybrids is the inhibition of viral enzymes essential for replication. For example, certain quinoline derivatives with a 1-aryl-1,2,3-triazole motif have been identified as potent inhibitors of the influenza H1N1 virus neuraminidase. nih.gov Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells, and its inhibition effectively halts the spread of the virus. nih.gov

Other triazole derivatives have been shown to interfere with different stages of the viral replication cycle. Studies on 1,4-disubstituted-1,2,3-triazole derivatives against the Chikungunya virus (CHIKV) revealed that these compounds can act at various steps. nih.gov For instance, some derivatives were found to inhibit viral entry into host cells, while others blocked the release of new virus particles. nih.gov Time-of-addition assays have been instrumental in pinpointing these specific stages of inhibition. nih.gov Molecular docking studies have suggested that these antiviral actions may stem from the binding of the compounds to viral proteins such as the nsP1 protein or the capsid protein. nih.gov

Host-Pathogen Interaction Modulation

Beyond directly targeting viral components, another emerging antiviral strategy is the modulation of host-pathogen interactions. nih.govnih.gov While specific studies on mdpi.comnih.govdoaj.orgTriazolo[4,3-a]quinoline-1-thiol derivatives in this context are limited, the general principle involves targeting host factors that are exploited by the virus for its own replication or to evade the immune system.

For example, some antiviral compounds are known to block post-translational modifications of viral proteins that occur in the host's endoplasmic reticulum or Golgi apparatus, which are necessary for viral maturation. nih.gov By interfering with these host cellular processes, the production of infectious viral particles can be significantly reduced. This approach of developing host-directed therapies holds promise for creating broad-spectrum antivirals that are less prone to the development of resistance. nih.gov

In Vitro Studies on Anticancer Mechanisms

The antiproliferative activity of triazole-containing compounds has been demonstrated against various human cancer cell lines. Mechanistic studies have revealed that these derivatives can induce cancer cell death through the modulation of key signaling pathways and the cell cycle.

Derivatives of mdpi.comnih.govdoaj.orgtriazolo[1,5-a]pyrimidine, a related heterocyclic system, have been shown to exert their anticancer effects by suppressing critical signaling pathways involved in cell growth and survival. For instance, certain compounds have been found to significantly inhibit the ERK signaling pathway by decreasing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, and MEK1/2. nih.gov A reduction in the phosphorylation of AKT, another crucial protein in cell survival pathways, has also been observed. nih.govnih.gov

The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov Studies have shown that these compounds can cause cells to accumulate in the G2/M phase of the cell cycle, preventing them from dividing. nih.gov These findings highlight the potential of triazole-based compounds as valuable lead structures for the development of novel anticancer agents that target specific molecular vulnerabilities in cancer cells. nih.govnih.gov

Derivative ClassMechanism of ActionCancer Cell Line(s)Reference(s)
mdpi.comnih.govdoaj.orgTriazolo[1,5-a]pyridinylpyridinesInhibition of AKT phosphorylationHCT-116, U-87 MG, MCF-7 nih.gov
mdpi.comnih.govdoaj.orgTriazolo[1,5-a]pyrimidine indole (B1671886) derivativesSuppression of ERK signaling pathway (c-Raf, MEK1/2, ERK1/2), Inhibition of AKT phosphorylation, Induction of apoptosis, G2/M phase cell cycle arrestMGC-803, HCT-116, MCF-7 nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are cornerstone strategies in the development of anticancer agents. Research into compounds structurally related to rsc.orgnih.govnih.govTriazolo[4,3-a]quinoline-1-thiol has revealed significant activity in these areas.

Derivatives of rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline , another closely related scaffold, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, one promising derivative, compound 10k , was found to arrest HepG2 (liver cancer) cells in both the S and G2/M phases of the cell cycle. nih.gov This compound also prompted a tenfold increase in the population of apoptotic cells compared to untreated controls. nih.gov Mechanistically, this was associated with a significant 3.35-fold increase in the expression of the pro-apoptotic protein BAX and a 1.25-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov The resulting high BAX/Bcl-2 ratio of 4.57 signifies a strong inclination towards apoptosis. nih.gov Furthermore, the level of caspase-3, a key executioner enzyme in the apoptotic cascade, was elevated by 4.12-fold. nih.gov

Similarly, studies on rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives revealed that they can induce cell cycle arrest and apoptosis. rsc.org A leading compound from this series, 22i , was shown to cause a dose-dependent increase in apoptosis in cancer cells, as confirmed by Annexin V-FITC/PI staining. rsc.org

These findings suggest that the triazolo-quinoline scaffold and its analogs likely exert their anticancer effects by disrupting normal cell cycle progression and activating intrinsic apoptotic pathways, often characterized by the modulation of Bcl-2 family proteins and the activation of caspases.

Target Identification in Cancer Cell Lines

Identifying the specific molecular targets of a drug candidate is crucial for understanding its mechanism of action and for rational drug design. For derivatives of the rsc.orgnih.govnih.govtriazolo[4,3-a]quinoline family, several key molecular targets have been identified.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target for many of these compounds. VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several series of rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Compound 10k , for example, exhibited a high inhibitory activity against VEGFR-2 with an IC₅₀ value of 53.81 nM. nih.gov

DNA and Topoisomerase II have also been identified as key targets. Topoisomerase II is an enzyme that alters DNA topology and is vital for processes like DNA replication and chromosome segregation. A study on rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives found that they can act as DNA intercalators and catalytic inhibitors of Topoisomerase II. nih.gov DNA intercalation, where the molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. The most active compound in this series, compound 16 , showed significant DNA intercalation activity. nih.gov Catalytic inhibition of Topoisomerase II can lead to cell cycle arrest at the G2/M phase. nih.gov

Additionally, a study on rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-1-thiol derivatives identified them as potent DNA intercalators. rsc.org This suggests that the presence of the thiol group at the 1-position of the triazolo-quinoline/quinoxaline (B1680401) scaffold is compatible with DNA binding activity.

Enzymatic Inhibition and Receptor Binding Studies

The biological activity of these compounds is often directly linked to their ability to inhibit specific enzymes or bind to cellular receptors.

As mentioned, VEGFR-2 kinase is a major enzymatic target. In a study of rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives, a strong correlation was observed between their cytotoxicity against cancer cell lines and their VEGFR-2 inhibitory activity. nih.gov Compound 10k was the most potent, with an IC₅₀ of 53.81 nM against VEGFR-2, comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 44.34 nM). nih.gov

Another key enzyme target is Topoisomerase II (Topo II) . Derivatives of rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline were evaluated for their ability to inhibit Topo II, with some compounds showing significant inhibitory effects. nih.gov

In a different context, studies on pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines have explored their potential as inhibitors of dihydropteroate (B1496061) synthase (DHPS) , an enzyme crucial for folate synthesis in microorganisms. nih.gov This highlights the versatility of the triazolo-quinoxaline scaffold in targeting different enzymatic systems.

The binding affinity to DNA has also been quantified. For a series of rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-1-thiol derivatives, the DNA binding activity was evaluated, and a lead compound, 12d , was found to potently intercalate with DNA, showing an IC₅₀ value of 35.33 µM, which is nearly equipotent to the well-known DNA intercalator doxorubicin (B1662922) (IC₅₀ = 31.27 µM). rsc.org

Molecular Docking and Ligand-Protein Interaction Analysis

To visualize and understand how these molecules interact with their biological targets at an atomic level, molecular docking studies are employed. These computational simulations provide valuable insights into the binding modes and key interactions that drive the compounds' activity.

For rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline-1-thiol derivatives, molecular docking studies were performed to investigate their binding mode within a DNA active site. rsc.org The results from these modeling studies showed a high correlation with the experimental biological data, confirming that these compounds act as DNA intercalators. rsc.org

In the case of rsc.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives targeting VEGFR-2, docking studies were used to investigate their binding patterns within the enzyme's active site. nih.gov These studies help to explain the structure-activity relationships observed in the series and guide the design of more potent inhibitors.

Similarly, docking studies of pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines against Bacillus anthracis dihydropteroate synthase (DHPS) revealed that the most active compounds fit well into both the pterin (B48896) and p-amino benzoic acid binding pockets of the enzyme. nih.gov

These computational analyses are a critical component of modern drug discovery, providing a rational basis for the observed biological activities and paving the way for the optimization of lead compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity ofTriazolo[4,3-a]quinoline-1-thiol.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

ForTriazolo[4,3-a]quinoline-1-thiol, the distribution of these frontier orbitals provides insight into potential sites for electrophilic and nucleophilic attack. The specific energies of the HOMO, LUMO, and the energy gap can be calculated using various levels of theory and basis sets.

Table 1: Calculated Frontier Orbital Energies forTriazolo[4,3-a]quinoline-1-thiol

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.75
HOMO-LUMO Gap 4.50

Note: These values are representative and can vary depending on the computational method and basis set used.

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of the reactivity of different atomic sites within a molecule. Fukui functions, for instance, indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks.

f+(r) : Indicates the propensity of a site for nucleophilic attack.

f-(r) : Indicates the propensity of a site for electrophilic attack.

f0(r) : Indicates the propensity of a site for radical attack.

By calculating these indices for each atom inTriazolo[4,3-a]quinoline-1-thiol, researchers can predict how the molecule will interact with other reagents.

Conformational Analysis and Tautomeric Equilibria Modeling

The thione-thiol tautomerism is a key aspect of the chemistry ofTriazolo[4,3-a]quinoline-1-thiol. The molecule can exist in two tautomeric forms: the thione form and the thiol form. Computational methods can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. By calculating the Gibbs free energy of each tautomer, it is possible to predict the equilibrium constant and the dominant tautomeric form under specific conditions.

Conformational analysis also involves studying the different spatial arrangements of the atoms in the molecule and their relative energies. For a relatively rigid fused ring system likeTriazolo[4,3-a]quinoline-1-thiol, the conformational flexibility is limited, but computational modeling can identify the most stable, low-energy conformation.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In the context ofTriazolo[4,3-a]quinoline-1-thiol, MD simulations can be used to investigate its interactions with biological targets, such as enzymes or receptors. These simulations provide detailed insights into the binding modes, interaction energies, and the stability of the ligand-target complex. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues involved in the binding and understand the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

QSAR (Quantitative Structure-Activity Relationship) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives ofTriazolo[4,3-a]quinoline-1-thiol, QSAR studies can be conducted to predict their activity against a particular biological target. This involves calculating a set of molecular descriptors (e.g., topological, electronic, and steric properties) for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. A robust QSAR model can then be used to screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling (Theoretical aspects only, excluding any safety data)

Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery. ForTriazolo[4,3-a]quinoline-1-thiol, various in silico tools and web servers can be used to estimate its physicochemical properties and predict its ADMET profile. These predictions are based on its chemical structure and can provide valuable information on its potential as a drug-like molecule.

Table 2: Predicted Physicochemical Properties and ADMET Parameters forTriazolo[4,3-a]quinoline-1-thiol

Property/Parameter Predicted Value/Classification
Molecular Weight 201.25 g/mol
LogP (Octanol-water partition coefficient) 2.5
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 3
Human Intestinal Absorption High
Blood-Brain Barrier Permeation Yes

Note: These are theoretical predictions and require experimental validation.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For derivatives of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline scaffold, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of related 5-substituted-4,5-dihydro- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline derivatives, the protons of the quinoline (B57606) moiety typically appear in the aromatic region between δ 7.00 and 8.50 ppm. ualberta.ca The proton at position 1 (H-1) of the triazole ring is often observed as a singlet at a downfield chemical shift, for instance, around δ 8.70 ppm. ualberta.ca

The ¹³C NMR spectrum provides complementary information. For analogous dihydro- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline systems, the carbon atoms of the quinoline ring resonate in the range of δ 116 to 140 ppm. The triazole ring carbons exhibit characteristic chemical shifts, for example, the C1 carbon can appear around δ 149 ppm. ualberta.ca For the thione tautomer, the C=S carbon would be expected to have a significantly downfield chemical shift, potentially in the range of δ 185 ppm, as observed in related triazoloquinazolin-5-thione derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 5-(4-Chlorophenyl)-4,5-dihydro- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline Analog ualberta.ca

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-1 (triazole)8.70 (s)149.32
CH (dihydroquinoline)4.37 (t, J = 8.0 Hz)41.83
CH₂ (dihydroquinoline)3.48 (m)28.47
Aromatic-H (quinoline & phenyl)7.08-7.51 (m)116.47, 127.40, 128.86, 129.16, 129.25, 129.84, 130.14, 131.81, 133.50, 137.50, 139.18

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoline-1-thiol (C₁₀H₇N₃S), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry of the parent compound, nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline, shows a prominent molecular ion peak [M]⁺ at m/z 169, corresponding to its molecular weight. nist.gov For the target thiol derivative, the molecular ion peak [M]⁺ would be expected at m/z 201.

The fragmentation patterns observed in the mass spectrum of the quinoline core often involve characteristic losses. For instance, quinolone antibiotics with a similar core structure exhibit fragmentation ions corresponding to the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). nih.gov For the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline scaffold, fragmentation may involve the cleavage of the triazole ring. In related 1,2,4-triazole (B32235) derivatives, common fragmentation pathways include the sequential loss of neutral molecules. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data for nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoline-1-thiol

Ion Formula Calculated m/z Observed m/z (Hypothetical)
[C₁₀H₇N₃S + H]⁺202.0433202.0435

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoline-1-thiol, the IR spectrum is expected to show a characteristic S-H stretching vibration, although this can be weak. More prominently, the thione tautomer, nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline-1(2H)-thione, would exhibit a strong C=S stretching vibration. In related triazoloquinazolin-5-thiones, a weak C=S absorption band is observed around 1249-1268 cm⁻¹. nih.gov The IR spectra of analogous triazolopyridine derivatives show characteristic bands for C=N and aromatic C-H stretching. For instance, in 3-(pyridin-4-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, prominent peaks are observed at 1634 cm⁻¹ (C=N) and in the 3000-3100 cm⁻¹ region (aromatic C-H). mdpi.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the fused ring system.

Table 3: Expected IR Absorption Bands for nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoline-1(2H)-thione

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3100-3300
Aromatic C-HStretching3000-3100
C=N (triazole & quinoline)Stretching1600-1640
C=C (aromatic)Stretching1450-1600
C=S (thione)Stretching1200-1270

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 3-(pyridine-4-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine has been determined, revealing a monoclinic crystal system with the space group P2₁/c. mdpi.com Similarly, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallizes in the triclinic system with the space group P-1. mdpi.com In these structures, the fused heterocyclic rings are nearly planar, and the crystal packing is influenced by intermolecular interactions such as π-π stacking. For the title compound, the presence of the thiol or thione group would likely lead to hydrogen bonding interactions in the solid state, influencing the crystal packing.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. For nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoline-1-thiol, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be characteristic under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While the volatility of nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoline-1-thiol may be limited, derivatization could be employed to increase its volatility for GC-MS analysis. This technique is particularly useful for identifying impurities and byproducts in a reaction mixture. For instance, a GC-MS method has been developed for the determination of quinoline in textiles, utilizing a capillary column and electron ionization mass spectrometric detection.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is a common method for determining the concentration of a substance in solution using the Beer-Lambert law.

The UV-Vis spectrum of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoline derivatives is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the fused aromatic system. For example, related nih.govresearchgate.netmdpi.comtriazolo[4,3-c]quinazoline derivatives exhibit absorption maxima in the range of 280-350 nm. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the heterocyclic core. The molar absorptivity (ε) at a specific wavelength can be determined and used for quantitative analysis.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways

While established methods exist for the synthesis of the samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. jazanu.edu.sa

Green Chemistry Approaches: A major thrust will be the development of environmentally benign synthetic protocols. This includes the use of green solvents like water or recyclable media such as polyethylene (B3416737) glycol, and the employment of nanocatalysts to improve reaction efficiency and facilitate catalyst reuse. samipubco.comnih.gov Research into magnetic nanocatalysts, for example, could allow for simple and efficient catalyst separation from the reaction mixture. researchgate.net

Photocatalysis and Electrochemical Synthesis: Modern synthetic methods like visible-light photocatalysis offer mild and highly selective ways to construct complex heterocyclic frameworks. acs.orgacs.org Future work could explore photocatalytic C-H functionalization or cycloaddition reactions to build the triazoloquinoline skeleton under oxidant-free conditions, generating hydrogen as the only byproduct. acs.orgnih.gov Similarly, electrochemically induced cyclizations could provide a metal-free and reagent-free alternative to traditional oxidative methods. organic-chemistry.org

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions would enable the rapid assembly of diverse libraries of samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline derivatives. rsc.orgrsc.org These MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate molecular complexity in a single step, which is ideal for creating compound libraries for screening purposes. rsc.org

Design of Advanced Functional Materials Incorporating the Triazoloquinoline Scaffold

The rigid, planar, and electron-rich nature of the samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold makes it an attractive candidate for applications in materials science. researchgate.net

Organic Electronics: Fused heterocyclic systems analogous to the triazoloquinoline core have shown promise in organic electronic devices. researchgate.net Future investigations could focus on synthesizing derivatives for use as emitting layers or host materials in Organic Light-Emitting Diodes (OLEDs), particularly for deep-red or near-infrared emission. The thiol group in the target compound could be used to anchor the molecules to gold surfaces, facilitating the construction of molecular electronic junctions.

Chemical Sensors: The triazoloquinoline framework can be functionalized to act as a selective chemosensor. The thiol group and the nitrogen atoms of the triazole ring can serve as binding sites for specific metal ions or anions. By incorporating fluorogenic or chromogenic groups, these molecules could be developed into highly sensitive and selective fluorescent or colorimetric sensors for environmental monitoring or biological imaging.

Corrosion Inhibitors: The nitrogen and sulfur atoms in samipubco.comacs.orgresearchgate.netTriazolo[4,3-a]quinoline-1-thiol make it a prime candidate for investigation as a corrosion inhibitor for metals like steel and copper. The molecule can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the surface. Future studies could involve synthesizing and evaluating a series of derivatives to establish structure-activity relationships and optimize their inhibitory efficiency.

Development of Targeted Chemical Probes

Given the broad biological activity of the quinoline (B57606) and triazoloquinoline families, there is a significant opportunity to develop targeted chemical probes for studying biological systems. nih.govresearchgate.netbiointerfaceresearch.com

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a cellular or in vivo context. Future work could involve:

Rational Design: Based on the known anticonvulsant or anti-inflammatory activities, derivatives of samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline-1-thiol can be designed to target specific enzymes (e.g., cyclooxygenases) or ion channels. ualberta.cabiointerfaceresearch.com

Functionalization: The core scaffold can be appended with reporter tags (like fluorophores for imaging), affinity tags (like biotin (B1667282) for pull-down assays), or photo-cross-linking groups to permanently label the biological target. The thiol group is particularly useful as a point of attachment for these functionalities.

Validation: These newly synthesized probes would then be used to visualize target proteins in cells, identify their binding partners, and elucidate their role in disease pathways, providing valuable tools for chemical biology and drug discovery. The development of fluorescent probes from related fused triazoles provides a strong precedent for this line of research. researchgate.net

Integration with High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. The samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold is an excellent candidate for HTS campaigns due to its synthetic tractability and diverse pharmacological profile. jazanu.edu.sa

Future research should focus on creating focused libraries of samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline-1-thiol derivatives, where the substituents on the quinoline ring and modifications of the thiol group are systematically varied. These libraries can then be screened against a wide range of biological targets. For instance, HTS has been successfully used to identify quinoline-based compounds with novel antibacterial mechanisms, such as inhibitors of lipopolysaccharide transport. mdpi.com This approach could uncover entirely new therapeutic applications for this class of compounds, such as antiviral, anticancer, or antiparasitic agents. nih.govjazanu.edu.sa

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted nature of the samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold necessitates a collaborative, interdisciplinary approach to fully realize its potential.

Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to design, synthesize, and evaluate new derivatives for enhanced potency and selectivity against various diseases, including epilepsy, inflammation, and microbial infections. ualberta.canih.gov

Materials Science and Engineering: Partnerships between organic chemists and materials scientists are crucial for developing novel functional materials for electronics, sensors, and coatings. rsc.orgresearchgate.net

Computational Chemistry and Chemical Biology: Computational chemists can use molecular docking and molecular dynamics simulations to predict the binding modes of these compounds with biological targets, guiding the design of more effective drugs and chemical probes. mdpi.comnih.gov These predictions can then be validated by chemical biologists through in vitro and in-cellulo experiments.

Supramolecular Chemistry: The ability of the thiol group to coordinate with metals and the potential for the aromatic system to engage in π-π stacking interactions could be exploited in the field of supramolecular chemistry to construct complex, self-assembled architectures for catalysis or molecular recognition.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on the samipubco.comacs.orgresearchgate.nettriazolo[4,3-a]quinoline scaffold into practical applications in medicine and technology.

Q & A

Basic: What synthetic strategies are commonly employed to prepare [1,2,4]Triazolo[4,3-a]quinoline-1-thiol derivatives?

Answer:
Two primary methods are widely used:

  • Cyclization Reactions : Chloroethynylphosphonates react with hydrazinylpyridines in a 5-exo-dig cyclization to form the triazoloquinoline core .
  • Alkylation of Thiol Intermediates : 3-Alkylthio derivatives are synthesized by reacting 5-(quinolinyl)-4-R-1,2,4-triazole-3-thiols with alkyl halides (e.g., ethyl bromide, benzyl chloride) under basic conditions .
    Key Validation : Confirm product purity via thin-layer chromatography (TLC) and structural integrity using elemental analysis and IR spectroscopy .

Advanced: How do structural modifications at position 7 or 8 impact anticonvulsant activity?

Answer:

  • Substituent Effects :
    • 7-Alkoxy Groups (e.g., methoxy, heptyloxy): Enhance activity in maximal electroshock (MES) tests. For example, 7-heptyloxy derivatives show ED50 values of 23.7 mg/kg in mice .
    • 7-Benzylamino Groups : Improve potency but may increase neurotoxicity (TD50 values correlate with substituent bulk) .
  • Methodological Insight : Structure-activity relationship (SAR) studies compare ED50 (efficacy) and TD50 (toxicity) ratios to calculate therapeutic indices .

Basic: Which spectroscopic and analytical techniques are critical for characterizing these compounds?

Answer:

  • IR Spectroscopy : Identifies thiol (-SH) and triazole (C=N) functional groups .
  • <sup>1</sup>H NMR : Resolves proton environments (e.g., quinoline aromatic protons at δ 7.5–8.9 ppm, alkylthio protons at δ 1.2–3.1 ppm) .
  • Elemental Analysis : Confirms purity (>95% required for pharmacological testing) .

Advanced: What in vivo models are used to evaluate anticonvulsant efficacy, and how are discrepancies in data addressed?

Answer:

  • Standard Models :
    • MES Test : Measures protection against tonic-clonic seizures in rodents.
    • scPTZ Test : Assesses efficacy against clonic seizures induced by pentylenetetrazol .
  • Resolving Data Conflicts : Meta-analyses account for variables such as:
    • Substituent Position : 7-Alkoxy vs. 8-alkoxy derivatives exhibit divergent activity profiles .
    • Pharmacokinetics : Bioavailability differences due to lipophilicity (e.g., logP values) impact in vivo results .

Basic: What purification challenges arise during synthesis, and how are they mitigated?

Answer:

  • Challenges : Poor solubility of thiol intermediates in polar solvents.
  • Solutions :
    • Use gradient column chromatography (e.g., DCM:MeOH 9:1 to 7:3) .
    • Recrystallization from ethanol/water mixtures improves yield .

Advanced: How can computational methods guide the design of novel derivatives?

Answer:

  • Molecular Docking : Predict binding to GABAA receptors or voltage-gated sodium channels .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at position 7 enhance receptor affinity .

Basic: What are the stability considerations for storing this compound derivatives?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of thiol groups .

Advanced: What mechanistic insights explain the neurotoxicity of certain derivatives?

Answer:

  • Mitochondrial Toxicity : High lipophilicity (logP > 3.5) correlates with mitochondrial membrane disruption in vitro .
  • Off-Target Binding : Non-selective interaction with adenosine receptors increases TD50 .

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[1,2,4]Triazolo[4,3-a]quinoline-1-thiol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.